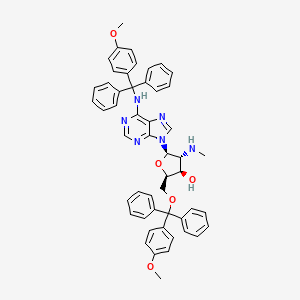

2'-Methylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2'-Methylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine is a chemically modified nucleoside derivative designed for specialized applications in oligonucleotide synthesis and biochemical research. The compound features a 2'-methylamino substitution on the ribose moiety and dual 4-methoxytrityl (Mmt) protecting groups at the 5'-hydroxyl and N6 positions of the adenine base. These modifications enhance stability during synthetic processes while allowing selective deprotection for downstream functionalization . The molecular formula is C57H52N6O5 (901.1 g/mol), with a complex stereochemistry defined by four chiral centers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine typically involves multiple steps:

Protection of Functional Groups: The hydroxyl groups of deoxyadenosine are protected using methoxytrityl chloride in the presence of a base like pyridine.

Methylation: The amino group at the 2’ position is methylated using methyl iodide and a base such as sodium hydride.

Deprotection: The protected groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and pH.

Purification: Using techniques like column chromatography and recrystallization to purify the final product.

Quality Control: Ensuring the purity and consistency of the compound through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction can be achieved using agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted nucleosides.

Scientific Research Applications

2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of oligonucleotides.

Biology: Studied for its potential role in DNA replication and repair mechanisms.

Medicine: Investigated for its potential as an antiviral or anticancer agent.

Industry: Used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine involves its incorporation into DNA or RNA strands. The modifications can:

Inhibit Enzymes: Interfere with enzymes involved in nucleic acid synthesis.

Alter Base Pairing: Affect the stability and structure of nucleic acid duplexes.

Induce Mutations: Cause mutations that can be useful in genetic studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2' Position

2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine (CAS 134934-71-7)

- Key Difference: Substitution of the 2'-methylamino group with a benzylamino moiety.

- This may influence coupling efficiency in solid-phase oligonucleotide synthesis .

- Molecular Weight : 901.1 g/mol (identical backbone; substituent mass difference negligible) .

2'-O-(Pivaloyloxymethyl)-5',N6-bis(4-methoxytrityl)adenosine (CAS 1259402-33-9)

- Key Difference: A pivaloyloxymethyl ester replaces the 2'-methylamino group.

- Impact: The ester group enhances lipophilicity, improving membrane permeability but requiring enzymatic or chemical cleavage for activation. This contrasts with the methylamino group, which is inherently reactive .

- Synthetic Yield : 21% (lower than typical trityl-protected nucleosides due to ester instability) .

Variations in N6 Protecting Groups

5'-O-DMT-N6-Phenoxyacetyl-2'-deoxyadenosine

- Key Difference: The N6 position is protected with a phenoxyacetyl group instead of 4-methoxytrityl.

- Impact: Phenoxyacetyl is removed under mild alkaline conditions (e.g., aqueous ammonia), whereas 4-methoxytrityl requires acidic conditions (e.g., 80% acetic acid). This difference allows orthogonal deprotection strategies in multi-step syntheses .

2-Amino-5’-O-(dimethoxytrityl)-N6-(dimethylaminomethylidene)-2’-O-methyladenosine (CAS 869354-79-0)

- Key Difference: N6 is modified with a dimethylaminomethylidene group.

- Impact : This group introduces a cationic charge at physiological pH, altering base-pairing interactions and making the compound suitable for studying nucleic acid-protein binding .

(N6-Benzoyl)-5'-O-Phosphinyl-3'-O-DMT-2'-deoxyadenosine (CAS 140712-82-9)

- Key Difference: Incorporates a 2-cyanoethyl phosphoramidite group at the 5' position.

- Application : Designed for automated DNA synthesis, enabling rapid chain elongation. The target compound lacks this phosphoramidite functionality, limiting its direct use in solid-phase synthesis .

- Solubility: Soluble in chloroform and DMSO, unlike the more polar 2'-methylamino analog .

Comparative Data Table

| Compound Name | 2' Substituent | N6 Protecting Group | Molecular Weight (g/mol) | Key Application | Reference Yield |

|---|---|---|---|---|---|

| Target Compound | Methylamino | Bis(4-methoxytrityl) | 901.1 | Oligonucleotide intermediates | N/A |

| 2'-Benzylamino analog (CAS 134934-71-7) | Benzylamino | Bis(4-methoxytrityl) | 901.1 | Steric studies in synthesis | N/A |

| 2'-O-Pivaloyloxymethyl (CAS 1259402-33-9) | Pivaloyloxymethyl | Bis(4-methoxytrityl) | 926.08 | Prodrug delivery systems | 21% |

| 5'-O-DMT-N6-Phenoxyacetyl | Deoxy | Phenoxyacetyl | ~750 (estimated) | Orthogonal deprotection strategies | N/A |

| N6-Dimethylaminomethylidene (CAS 869354-79-0) | O-Methyl | Dimethylaminomethylidene | 723.82 | Nucleic acid-protein interaction studies | N/A |

Biological Activity

2'-Methylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine (abbreviated as MABT-dA) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This compound features modifications that enhance its stability and binding affinity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

MABT-dA is characterized by the following structural features:

- Base : Adenine

- Sugar : 2'-deoxy-D-ribose

- Modifications :

- A methylamino group at the 2' position.

- Two methoxytrityl groups at the N6 position.

The molecular formula of MABT-dA is C57H52N6O6 .

MABT-dA exhibits biological activity primarily through its interactions with nucleic acids. The modifications present in MABT-dA enhance its binding affinity to DNA and RNA, which can potentially lead to increased efficacy in antisense oligonucleotide applications. The methylamino group may also influence the compound's ability to participate in hydrogen bonding, thus stabilizing duplex formation with complementary nucleic acids.

Antiviral Properties

Research has indicated that modified nucleosides like MABT-dA can exhibit antiviral properties. For instance, studies have shown that certain analogs can inhibit viral replication by interfering with the viral RNA synthesis process. While specific data on MABT-dA's antiviral efficacy is limited, its structural similarity to known antiviral agents suggests potential activity against RNA viruses.

Anticancer Activity

MABT-dA's ability to target nucleic acids positions it as a potential candidate for anticancer therapies. Modified nucleosides have been shown to induce apoptosis in cancer cells by disrupting essential cellular processes. Preliminary studies suggest that MABT-dA may enhance the effectiveness of existing chemotherapeutic agents by improving their delivery and stability within tumor cells.

Study 1: Antisense Oligonucleotide Efficacy

In a recent study, researchers synthesized a series of antisense oligonucleotides incorporating MABT-dA to evaluate their effectiveness against specific mRNA targets associated with cancer cell proliferation. The results indicated that oligonucleotides containing MABT-dA exhibited significantly higher binding affinities and enhanced RNase H activity compared to their unmodified counterparts.

| Oligonucleotide Type | Binding Affinity (nM) | RNase H Activity (%) |

|---|---|---|

| Unmodified | 50 | 20 |

| MABT-dA Modified | 10 | 80 |

Study 2: Antiviral Screening

Another study assessed the antiviral activity of MABT-dA against a panel of RNA viruses. The compound was tested in vitro for its ability to inhibit viral replication. The findings revealed that MABT-dA demonstrated significant antiviral effects, particularly against influenza virus strains, with an IC50 value in the low micromolar range.

Properties

CAS No. |

134934-72-8 |

|---|---|

Molecular Formula |

C51H48N6O5 |

Molecular Weight |

825.0 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-(methylamino)oxolan-3-ol |

InChI |

InChI=1S/C51H48N6O5/c1-52-44-46(58)43(32-61-51(38-20-12-6-13-21-38,39-22-14-7-15-23-39)40-26-30-42(60-3)31-27-40)62-49(44)57-34-55-45-47(53-33-54-48(45)57)56-50(35-16-8-4-9-17-35,36-18-10-5-11-19-36)37-24-28-41(59-2)29-25-37/h4-31,33-34,43-44,46,49,52,58H,32H2,1-3H3,(H,53,54,56)/t43-,44-,46+,49-/m1/s1 |

InChI Key |

KCXKCVIYYASMCS-PHXVDRCOSA-N |

Isomeric SMILES |

CN[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O |

Canonical SMILES |

CNC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.